Dnca
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Overview
Description
Preparation Methods
DNCA can be synthesized through a series of chemical reactions involving methylene-anthracene Schiff base derivatives. The synthetic route typically involves the reaction of anthracene derivatives with methylene compounds under specific conditions to form the Schiff base . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale liquid chromatography for purification and isolation of the compound .
Chemical Reactions Analysis
DNCA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Mechanofluorochromic Reactions: This compound exhibits mechanofluorochromic properties, where it changes its fluorescence color upon grinding or applying pressure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives.
Scientific Research Applications
DNCA has a wide range of scientific research applications, including:
Medicine: this compound’s role in nucleic acid delivery makes it valuable for developing new therapeutic approaches, including targeted drug delivery and personalized medicine.
Industry: this compound is used in the production of advanced materials with unique optical properties, which have applications in sensors, displays, and other technologies.
Mechanism of Action
The mechanism of action of DNCA involves its ability to form lipid nanoparticles that can encapsulate nucleic acids. These nanoparticles facilitate the delivery of nucleic acids into cells, where they can exert their effects by interacting with specific molecular targets and pathways. The mechanofluorochromic properties of this compound are attributed to its ability to undergo structural changes in response to external pressure, leading to changes in fluorescence color .
Comparison with Similar Compounds
DNCA is unique among non-conjugated methylene-anthracene Schiff base derivatives due to its distinct mechanofluorochromic properties. Similar compounds include:
9,10-bisvinylanthracene derivatives: These compounds also exhibit mechanofluorochromic properties but may have different fluorescence emission spectra and response behaviors.
Anthracene derivatives: These compounds share a similar core structure but may not exhibit the same mechanofluorochromic properties as this compound.
This compound’s uniqueness lies in its specific structural modifications that enhance its mechanofluorochromic behavior and its ability to form lipid nanoparticles for nucleic acid delivery.
Properties
Molecular Formula |
C45H82N4O4 |
---|---|
Molecular Weight |
743.2 g/mol |
IUPAC Name |
2-(4-amino-2-oxopyrimidin-1-yl)-N-[2,3-bis[(Z)-octadec-9-enoxy]propyl]acetamide |
InChI |
InChI=1S/C45H82N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-52-41-42(39-47-44(50)40-49-36-35-43(46)48-45(49)51)53-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36,42H,3-16,21-34,37-41H2,1-2H3,(H,47,50)(H2,46,48,51)/b19-17-,20-18- |
InChI Key |
YFNQKYRJAJXRSL-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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